molecular formula C17H18ClFN2O2 B6110419 2-(2-Chloro-6-fluorophenyl)-1-[2-(3,5-dimethyl-1,2-oxazol-4-YL)pyrrolidin-1-YL]ethan-1-one

2-(2-Chloro-6-fluorophenyl)-1-[2-(3,5-dimethyl-1,2-oxazol-4-YL)pyrrolidin-1-YL]ethan-1-one

Cat. No.: B6110419
M. Wt: 336.8 g/mol
InChI Key: NVEHJPUKPQYAHF-UHFFFAOYSA-N
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Description

2-(2-Chloro-6-fluorophenyl)-1-[2-(3,5-dimethyl-1,2-oxazol-4-YL)pyrrolidin-1-YL]ethan-1-one is a complex organic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-6-fluorophenyl)-1-[2-(3,5-dimethyl-1,2-oxazol-4-YL)pyrrolidin-1-YL]ethan-1-one typically involves multiple steps, starting from readily available precursors. The synthetic route may include halogenation, fluorination, and cyclization reactions under controlled conditions. Specific reagents and catalysts are used to achieve the desired chemical transformations.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-6-fluorophenyl)-1-[2-(3,5-dimethyl-1,2-oxazol-4-YL)pyrrolidin-1-YL]ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents to yield different reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where specific functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(2-Chloro-6-fluorophenyl)-1-[2-(3,5-dimethyl-1,2-oxazol-4-YL)pyrrolidin-1-YL]ethan-1-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-Chloro-6-fluorophenyl)-1-[2-(3,5-dimethyl-1,2-oxazol-4-YL)pyrrolidin-1-YL]ethan-1-one involves its interaction with molecular targets such as enzymes, receptors, or other biomolecules. These interactions can modulate various biochemical pathways, leading to specific biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-2-fluorobenzyl cyanide
  • (3-Chloro-2-fluorophenyl)acetonitrile

Uniqueness

Compared to similar compounds, 2-(2-Chloro-6-fluorophenyl)-1-[2-(3,5-dimethyl-1,2-oxazol-4-YL)pyrrolidin-1-YL]ethan-1-one stands out due to its unique combination of functional groups and structural features

Properties

IUPAC Name

2-(2-chloro-6-fluorophenyl)-1-[2-(3,5-dimethyl-1,2-oxazol-4-yl)pyrrolidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClFN2O2/c1-10-17(11(2)23-20-10)15-7-4-8-21(15)16(22)9-12-13(18)5-3-6-14(12)19/h3,5-6,15H,4,7-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVEHJPUKPQYAHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C2CCCN2C(=O)CC3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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